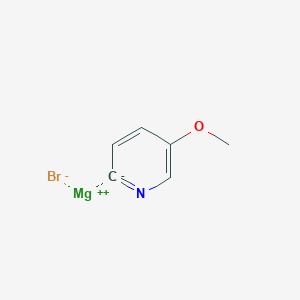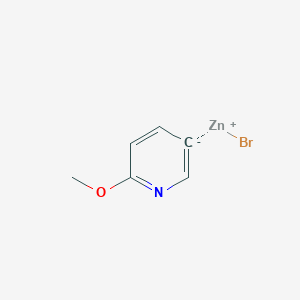
2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, is an organometallic compound that has been used in a variety of scientific research applications. This compound is a colorless solid, and is soluble in THF, chloroform, and methanol. It is a useful reagent for organic synthesis, and has been used in a number of biochemical and physiological studies due to its unique properties. 50 M in THF.
科学的研究の応用
2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as carboxylic acids, amides, and ethers. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, this compound has been used in the synthesis of biologically active compounds, such as antibiotics and anti-inflammatory agents.
作用機序
The mechanism of action of 2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, and reacts with nucleophiles to form a new bond. This reaction is believed to be the basis for its use as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory compounds, and the inhibition of this enzyme can lead to a decrease in inflammation. Additionally, this compound has been shown to have a mild antioxidant effect, which may be beneficial in certain applications.
実験室実験の利点と制限
The advantages of using 2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, in laboratory experiments include its low cost, its stability in a variety of solvents, and its ability to catalyze a variety of reactions. Additionally, this compound is relatively non-toxic and has a low vapor pressure, making it safe to use in the laboratory.
The main limitation of this compound is its low solubility in water. This can limit its use in certain applications, such as in aqueous systems. Additionally, this compound is not very stable in the presence of strong acids or bases, and can decompose under these conditions.
将来の方向性
The potential future directions for 2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, include further exploration of its use as a catalyst in organic synthesis, its potential use in the synthesis of biologically active compounds, and its potential use in the synthesis of polymers. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the solubility of this compound in water could lead to new applications in aqueous systems.
合成法
2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-3-methylbenzaldehyde with zinc bromide in THF. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to form the desired product. The reaction is typically carried out at room temperature, and the product can be isolated as a white solid.
特性
IUPAC Name |
bromozinc(1+);2-fluoro-1-methanidyl-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-4-3-5-7(2)8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEBTCHKWRCCAQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[CH2-])F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methylbenzylzinc bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














